N,2-Dimethyloxolane-3-sulfonamide
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Overview
Description
N,2-Dimethyloxolane-3-sulfonamide is a chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 g/mol . It is a sulfonamide derivative, which means it contains a sulfonamide functional group (SO2NH2). Sulfonamides are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing sulfonamides, including N,2-Dimethyloxolane-3-sulfonamide, involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of amines can vary depending on the groups attached to them. Primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity .
Another method involves the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides in a single step . This strategy does not require additional pre-functionalization and de-functionalization steps, streamlining synthetic routes and reducing waste generation .
Industrial Production Methods
Industrial production of sulfonamides typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyloxolane-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N,2-Dimethyloxolane-3-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,2-Dimethyloxolane-3-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,2-Dimethyloxolane-3-sulfonamide include other sulfonamide derivatives such as:
Sulfanilamide: A well-known antibacterial agent.
Sulfamethoxazole: Used in combination with trimethoprim to treat bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
This compound is unique due to its specific structure, which includes an oxolane ring and a sulfonamide group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H13NO3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
N,2-dimethyloxolane-3-sulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-5-6(3-4-10-5)11(8,9)7-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
AICQKDJTUCERRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)S(=O)(=O)NC |
Origin of Product |
United States |
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